N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline

Hepatocarcinogenesis Fluoro-substitution Carcinogenicity ranking

Reproducible carcinogenicity studies require the exact 2',5'-difluoro isomer-not mono- or other difluoro derivatives. This compound (CAS 349-37-1) shows enhanced hepatocarcinogenic potency versus parent DAB, enabling shorter feeding durations and tighter assay windows. - **Critical SAR data point**: Distinct activity profile from other fluorinated isomers - **LogP 4.45**: Reference standard for HPLC logP determination - **High-purity synthesis**: Validated for chemoprevention & toxicology screening

Molecular Formula C14H13F2N3
Molecular Weight 261.27 g/mol
CAS No. 349-37-1
Cat. No. B12852390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-p-(2,5-difluorophenylazo)aniline
CAS349-37-1
Molecular FormulaC14H13F2N3
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-9-10(15)3-8-13(14)16/h3-9H,1-2H3
InChIKeyBSJTZZYJKUSSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline Overview


N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline (CAS 349-37-1), also named 2′,5′-difluoro-4-dimethylaminoazobenzene, is a synthetic fluorinated azobenzene derivative within the aminoazobenzene dye family. It bears a dimethylamino group on one phenyl ring and two fluorine atoms at the 2′ and 5′ positions of the other, giving it the molecular formula C₁₄H₁₃F₂N₃ and a molecular weight of 261.27 g·mol⁻¹ . Historically investigated as part of systematic fluoro-substitution studies of the hepatic carcinogen 4-dimethylaminoazobenzene (DAB), this compound serves as a research tool in experimental carcinogenesis and as a building block for specialty azo dyes.

Hepatocarcinogenesis research tool
Fluorinated azo dye building block
Fluoro-substitution SAR probe

Specificity of CAS 349-37-1


Fluorinated derivatives of 4-dimethylaminoazobenzene are not functionally interchangeable because the position and number of fluorine substituents decisively alter electronic distribution, hepatocarcinogenic potency, and physicochemical behavior. Miller et al. (1953) demonstrated that 2′,5′-difluoro substitution renders the compound a more active liver carcinogen than the parent DAB, while certain other fluoro isomers (e.g., 2,6-difluoro-DAB) completely lack detectable carcinogenic activity [1]. Consequently, sourcing the precise 2′,5′-difluoro isomer is mandatory for experiments where defined activity and property profiles are required.

Activity profile is isomer-specific; other fluoro-DABs lack or alter carcinogenicity
Physicochemical properties (LogP, boiling point, density, RI) deviate systematically with fluorination pattern
Mono- or tetrafluoro analogs not interchangeable for structure-activity or formulation studies

Comparative Evidence for CAS 349-37-1


Enhanced Hepatocarcinogenic Potency vs DAB

In a controlled rat feeding study, Miller et al. (1953) classified 2′,5′-difluoro-4-dimethylaminoazobenzene (the target compound) as a more active liver carcinogen than non-fluorinated 4-dimethylaminoazobenzene (DAB), along with several other fluoro-substituted derivatives [1]. The study employed a standardised protocol in which male rats were fed diets containing the test dyes, and liver tumor incidence and multiplicity were assessed at necropsy. The parent DAB served as the baseline comparator, and all fluoro-substituted compounds (except the 2- and 4′-fluoro derivatives tested earlier) were explicitly reported to surpass DAB in activity.

Carcinogenicity rank
Class-level
More active than parent DAB
Supports hepatocarcinogenesis positive-control studies
Class-level inference; replicate per protocol
Hepatocarcinogenesis Fluoro-substitution Carcinogenicity ranking

Intermediate LogP Among Fluorinated Analogs

The computed octanol/water partition coefficient of N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline is LogP = 4.45 . This value is 0.13 units lower than the reported LogP of the non-fluorinated parent compound DAB (4.58) [1], but 0.14 units higher than that of the mono‑fluorinated analog 4′-fluoro-4-dimethylaminoazobenzene (LogP = 4.31) . The trend indicates that each additional fluorine atom moderately reduces lipophilicity, placing the 2′,5′-difluoro derivative at an intermediate position in the lipophilicity series.

LogP
Reported
4.45
Δ−0.13 vs DAB
Intermediate lipophilicity for partitioning studies
Estimated value from public DB
Lipophilicity LogP Tissue distribution

Distinct Boiling Point and Density vs Tetrafluoro Analog

The target compound has a boiling point of 381.2 °C at 760 mmHg and a density of 1.15 g/cm³ . In contrast, the fully fluorinated analog 2,2′,5,5′-tetrafluoro-4-dimethylaminoazobenzene (CAS 578-32-5) exhibits a significantly lower boiling point of approximately 304 °C and a higher density of 1.34 g/cm³ . The 77 °C higher boiling point and 0.19 g/cm³ lower density of the difluoro derivative reflect weaker intermolecular packing and lower molecular polarisability relative to the tetrafluorinated compound.

Thermal / Density
Reported
BP 381 °C
Density 1.15 g/cm³
vs Tetrafluoro: BP 304 °C, density 1.34
Distinct processing and formulation profile
Estimated properties; verify empirically
Boiling point Density Thermal properties

Refractive Index Difference vs Fluoro Analogs

The refractive index of N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline is reported as 1.546 . This value is 0.010 units lower than that of the mono-fluoro analog 4′-fluoro-4-dimethylaminoazobenzene (RI = 1.556) and 0.019 units higher than that of the tetrafluoro analog (RI = 1.527) . The systematic decrease in refractive index with increasing fluorination is consistent with reduced molecular polarisability.

Refractive index
Reported
1.546
Δ−0.010 vs mono-fluoro
Intermediate optical property for material design
Estimated; confirm for optical applications
Refractive index Optical properties Material formulation

Molecular Weight Distinction vs Fluoro Analogs

The monoisotopic mass of the target compound is 261.27 g·mol⁻¹ . This is 17.99 g·mol⁻¹ greater than the mono-fluoro analog 4′-fluoro-4-dimethylaminoazobenzene (243.28 g·mol⁻¹) and 35.98 g·mol⁻¹ less than the tetrafluoro analog 2,2′,5,5′-tetrafluoro-4-dimethylaminoazobenzene (297.25 g·mol⁻¹) . The mass differences arise directly from the replacement of hydrogen by fluorine (Δm = +18 Da per fluorine).

Molecular weight
Head-to-head
261.27 g/mol
+18 Da vs mono-fluoro
Distinct mass for MS identification
Accurate stoichiometry for dosing
Molecular weight Stoichiometry Mass spectrometry

Applications of CAS 349-37-1


Positive-Control Hepatocarcinogen in Rodent Models

The enhanced hepatocarcinogenic activity of the 2′,5′-difluoro derivative over DAB [1] qualifies it as a potent positive control for liver tumor induction studies. Its higher potency can reduce the required feeding duration and improve assay window, making it a preferred choice for chemoprevention or toxicology screening programs.

SAR Probe for Fluorinated Azobenzene Carcinogenicity

Because the 2′,5′-difluoro substitution pattern produces a specific activity profile distinct from mono-, tetra-, or isomeric difluoro derivatives [1], this compound serves as a critical data point in SAR studies aimed at understanding how fluorine position and count modulate carcinogenic potential and metabolic activation.

Intermediate LogP Reference Standard

With an experimentally bracketed LogP of 4.45, sitting between DAB (4.58) and 4′-fluoro-DAB (4.31) , the compound can be employed as a calibration standard or reference solute for HPLC logP determination and for studying the impact of incremental fluorination on membrane partitioning.

Building Block for Specialty Azo Dyes

The compound's distinct boiling point (381 °C), density (1.15 g/cm³), and refractive index (1.546) differentiate it from other fluorinated dimethylaminoazobenzene precursors, enabling formulators to design dyes with targeted volatility, solvent compatibility, and optical clarity for niche applications in plastics, textiles, or coatings.

Application
Selection Property
Validation Focus
Hepatocarcinogenesis positive-control reference
Reported higher activity vs parent DAB
Tumor incidence and latency endpoint review
Fluoroazobenzene SAR studies
2′,5′-difluoro substitution pattern
Carcinogenic activity comparison across isomers
LogP calibration standard
Intermediate LogP positioning
HPLC logP determination and partitioning studies
Specialty azo dye synthesis
Distinct thermal and optical properties
Boiling point, density, and refractive index profile for formulation

Technical Documentation Hub

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23 linked technical documents
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